![molecular formula C10H7FO B1342877 7-Fluoronaphthalen-1-ol CAS No. 3132-92-1](/img/structure/B1342877.png)
7-Fluoronaphthalen-1-ol
Overview
Description
7-Fluoronaphthalen-1-ol is a chemical compound that is part of the naphthalene family, characterized by a fluorine atom attached to the seventh position of the naphthalene ring and a hydroxyl group at the first position. This structure is a key intermediate in various chemical syntheses and reactions, particularly in the pharmaceutical and materials science fields.
Synthesis Analysis
The synthesis of compounds related to 7-Fluoronaphthalen-1-ol involves various chemical reactions. For instance, the preparation of a novel ligand related to the naphthalene structure was achieved by reacting 3-(2-chloro-4-fluorophenyl)-7-hydroxycoumarin with 1,2-dicyano-3-nitrobenzen in dry DMF, using K2CO3 as the base . Another practical synthesis method for a derivative of 7-Fluoronaphthalen-1-ol, specifically 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, was reported using a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction followed by deprotection with HCl gas . This method is notable for its scalability and reduced toxicity compared to previous methods.
Molecular Structure Analysis
The molecular structure of compounds related to 7-Fluoronaphthalen-1-ol can be quite complex, with various substituents affecting the overall geometry and properties. For example, the crystal structure of a related compound, (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone, exhibits axial chirality and forms a stripe structure with alternating R- and S-columns in the crystal lattice, stabilized by hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
The chemical reactivity of 7-Fluoronaphthalen-1-ol derivatives can lead to interesting rearrangements and transformations. For instance, a flash vacuum pyrolytic reaction involving a 7-methyl-1H-indenylideneethenone intermediate resulted in the formation of acenaphthylen-4-ol, showcasing the dynamic behavior of these compounds under high-temperature conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Fluoronaphthalen-1-ol and its derivatives are influenced by the presence of fluorine and other substituents. The electrochemical and spectroelectrochemical properties of phthalocyanines substituted with halogenated coumarinoxy groups, which are structurally related to 7-Fluoronaphthalen-1-ol, were studied, revealing significant differences in aggregation and redox properties compared to their β-substituted counterparts . These properties are crucial for applications in materials science and electronics.
Scientific Research Applications
1. Fungal Metabolism Studies
7-Fluoronaphthalen-1-ol and its derivatives have been studied in the context of fungal metabolism. For instance, Cerniglia et al. (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, revealing that the presence of a fluoro substituent influences the metabolic pathways and products, such as various hydroxylated derivatives and glucoside, sulfate, and glucuronic acid conjugates (Cerniglia, Miller, Yang, & Freeman, 1984).
2. Chemical Synthesis Improvements
The development of new synthetic routes for compounds containing 7-fluoronaphthalen-1-ol has been a focus of research, improving practicality and reducing toxicity. For example, Magano et al. (2008) described a practical and scalable synthesis of 1-(7-fluoronaphthalen-1-yl)piperazine hydrochloride, highlighting advancements in the efficient and safe synthesis of such compounds (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
3. Enantioselective Sensing
Research by Mei and Wolf (2004) explored the use of a chiral fluorosensor derived from 1,8-diacridylnaphthalene, a compound related to 7-fluoronaphthalen-1-ol, for enantioselective sensing of various chiral carboxylic acids. This demonstrates the potential of 7-fluoronaphthalen-1-ol derivatives in analytical chemistry, especially in detecting and distinguishing chiral compounds (Mei & Wolf, 2004).
4. Optical Spectroscopy
The optical properties of fluoronaphthalene derivatives, like 7-fluoronaphthalen-1-ol, have been examined for their potential in spectroscopy. Majewski, Plusquellic, and Pratt (1989) investigated the rotationally resolved fluorescence excitation spectrum of 1-fluoronaphthalene, which can provide insights into the structural and dynamic aspects of such molecules (Majewski, Plusquellic, & Pratt, 1989).
5. Pharmaceutical Impurity Analysis
In pharmaceutical research, 7-fluoronaphthalen-1-ol derivatives have been studied for their role as impurities. Karagiannidou, Bekiari, and Vastardi (2015) developed a method for the analysis of 1-fluoronaphthalene, a key starting material in the synthesis of certain pharmaceuticals, highlighting its importance in ensuring the safety and purity of drugs (Karagiannidou, Bekiari, & Vastardi, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with 7-Fluoronaphthalen-1-ol are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-fluoronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANNCFXNHKKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoronaphthalen-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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